6,7-Dehydroferruginol

Description

Structure

3D Structure

Properties

IUPAC Name |

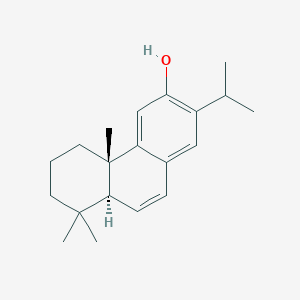

(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-13(2)15-11-14-7-8-18-19(3,4)9-6-10-20(18,5)16(14)12-17(15)21/h7-8,11-13,18,21H,6,9-10H2,1-5H3/t18-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHINJPZLGMLCY-AZUAARDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)C=CC3C2(CCCC3(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1)C=C[C@@H]3[C@@]2(CCCC3(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314663 |

Source

|

| Record name | 6,7-Dehydroferruginol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34539-84-9 |

Source

|

| Record name | 6,7-Dehydroferruginol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34539-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dehydroferruginol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Senior Application Scientist, Gemini

An In-Depth Technical Guide to the Natural Sources of 6,7-Dehydroferruginol for Researchers and Drug Development Professionals

Abstract: this compound, an abietane-type diterpenoid, has garnered increasing interest within the scientific community due to its notable biological activities, including significant antioxidant properties. As a derivative of the well-studied ferruginol, it represents a valuable scaffold for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, a detailed methodology for its extraction and isolation, and a summary of its known biological significance. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel natural products.

Introduction to this compound

This compound is a naturally occurring aromatic abietane diterpene characterized by a tricyclic carbon skeleton. It is structurally related to ferruginol, from which it is derived by the introduction of a double bond between carbons 6 and 7. This structural modification influences its physicochemical properties and biological activity. The abietane diterpenoid family, to which this compound belongs, is renowned for a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities. Understanding the natural origins and production of this compound is paramount for its sustainable procurement and further investigation as a potential therapeutic agent.

Natural Sources of this compound

This compound has been identified in a variety of plant species, predominantly within the families Cupressaceae and Lamiaceae. Its presence is often associated with the heartwood, bark, and roots of these plants, where it likely plays a role in defense mechanisms. The table below summarizes the prominent natural sources of this compound.

| Plant Family | Species | Common Name | Plant Part(s) |

| Cupressaceae | Calocedrus macrolepis[1] | Incense Cedar | Not specified |

| Cupressaceae | Calocedrus formosana[1] | Formosan Incense Cedar | Not specified |

| Cupressaceae | Cryptomeria japonica | Japanese Cedar | Heartwood, Bark[2] |

| Cupressaceae | Juniperus communis | Common Juniper | Not specified |

| Cupressaceae | Taiwania cryptomerioides | Coffin Tree | Heartwood, Roots[3] |

| Lamiaceae | Salvia apiana[4] | White Sage | Roots[4] |

| Lamiaceae | Salvia prattii | Pratt's Sage | Roots (as methyl ether)[5] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the universal precursor for terpenes, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced through the methylerythritol 4-phosphate (MEP) pathway in plants.[6]

The key stages in the biosynthesis of the abietane diterpene backbone are as follows:

-

Formation of Geranylgeranyl Pyrophosphate (GGPP): GGPP synthase catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the C20 precursor, GGPP.[6][7]

-

Cyclization to Copalyl Diphosphate (CPP): The class II diterpene synthase, copalyl diphosphate synthase (CPS), initiates the cyclization of the linear GGPP into the bicyclic intermediate, copalyl diphosphate.[8]

-

Formation of the Abietane Skeleton: A class I diterpene synthase, such as a kaurene synthase-like (KSL) enzyme, further cyclizes CPP to form the tricyclic abietane skeleton, miltiradiene.[8]

-

Oxidation to Ferruginol: The abietane scaffold undergoes a series of oxidative modifications. Specifically, a cytochrome P450 monooxygenase, such as CYP76AH1, hydroxylates the C12 position of the aromatic ring to produce ferruginol.[9]

-

Dehydrogenation to this compound: The final step is the formation of the C6-C7 double bond. This is a dehydrogenation reaction, likely catalyzed by a desaturase or a dehydrogenase enzyme, converting ferruginol into this compound. The precise enzyme responsible for this step is yet to be fully characterized in the identified plant species.

Extraction and Isolation Protocol

The following protocol is a representative methodology for the extraction and isolation of this compound from a natural source, adapted from procedures for isolating abietane diterpenoids from Cryptomeria japonica bark.[2]

Extraction

-

Plant Material Preparation: Air-dry the bark of Cryptomeria japonica (10 kg) and grind it into a coarse powder.

-

Solvent Extraction: Macerate the powdered bark in methanol (80 L) at room temperature for 7 days. Repeat the extraction process three times.

-

Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at 45°C to yield a crude extract.

Solvent Partitioning

-

Suspension: Suspend the crude methanolic extract in distilled water (1 L).

-

Liquid-Liquid Extraction: Perform sequential liquid-liquid partitioning with an equal volume of n-hexane, followed by ethyl acetate (EtOAc), and finally n-butanol (n-BuOH).

-

Fraction Collection: Collect the respective solvent fractions. This compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

Chromatographic Purification

-

Silica Gel Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on silica gel (60-120 mesh).

-

Gradient Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualizing with a suitable reagent (e.g., anisaldehyde-sulfuric acid spray followed by heating).

-

High-Performance Liquid Chromatography (HPLC): Pool the fractions containing this compound and subject them to further purification by preparative HPLC on a silica or C18 column with an isocratic or gradient elution of n-hexane and ethyl acetate or methanol and water, respectively.

-

Compound Identification: The structure of the isolated pure compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data.

| Solvent | Boiling Point (°C) | Polarity Index | Key Use |

| Methanol | 64.7 | 5.1 | Initial Extraction |

| n-Hexane | 69 | 0.1 | Partitioning (non-polar) |

| Ethyl Acetate | 77.1 | 4.4 | Partitioning (medium polarity) |

| n-Butanol | 117.7 | 4.0 | Partitioning (polar) |

Biological Activities and Significance

This compound has demonstrated several promising biological activities, primarily centered around its antioxidant potential. Research has shown its capacity to scavenge free radicals, which is a key mechanism in mitigating oxidative stress-related cellular damage. Notably, studies have suggested that both ferruginol and this compound exhibit protective effects against amyloid-beta (Aβ) toxicity, indicating a potential therapeutic avenue for neurodegenerative conditions such as Alzheimer's disease.

While much of the research has focused on its precursor, ferruginol, which exhibits a broad spectrum of activities including anticancer, anti-inflammatory, and antimicrobial properties, the structural similarity of this compound suggests that it may share or even possess enhanced activities in some of these areas. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential.

Conclusion

This compound is an accessible natural product found in several plant families, with well-elucidated biosynthetic precursors. The methodologies for its extraction and isolation are established, relying on standard chromatographic techniques. Its demonstrated antioxidant and neuroprotective-related activities make it a compelling candidate for further pharmacological evaluation and drug development endeavors. This guide provides a solid foundation for researchers to embark on or advance their studies of this promising abietane diterpenoid.

References

-

Lee, H., Lim, H.G., Lee, J.H. et al. Bacterial biosynthesis of abietane-type diterpene ferruginol from glucose. Microb Cell Fact24 , 67 (2025). [Link]

-

Salamatin, A. A., & Khaliullina, A. S. (2019). Extraction of aromatic abietane diterpenoids from Salvia officinalis leaves by petroleum ether: Data resolution analysis. ResearchGate. [Link]

-

He, K., Zeng, L., Shi, G., Zhao, G. X., Kozlowski, J. F., & McLaughlin, J. L. (1997). Bioactive compounds from Taiwania cryptomerioides. Journal of natural products, 60(1), 38–40. [Link]

-

Rinaldi, S., et al. (2019). Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes. Frontiers in Plant Science, 10, 137. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10978982, this compound. PubChem. Retrieved January 22, 2026, from [Link].

-

Chen, Y. H., et al. (2020). Novel Antifungal Dimers from the Roots of Taiwania cryptomerioides. Molecules, 25(21), 5183. [Link]

-

Lee, H., Lim, H.G., Lee, J.H. et al. (2025). Bacterial biosynthesis of abietane-type diterpene ferruginol from glucose. ResearchGate. [Link]

-

Kim, M. S., et al. (2019). Diterpenoids isolated from the root of Salvia miltiorrhiza and their anti-inflammatory activity. Natural Product Research, 34(18), 2632-2639. [Link]

-

Dhayalan, A., et al. (2021). A DFT Study on the Radical-Scavenging Properties of Ferruginol-Type Diterpenes. ACS Omega, 6(32), 21056-21066. [Link]

-

Grzegorczyk-Karolak, I., & Kiss, A. K. (2018). Biosynthesis of Biological Active Abietane Diterpenoids in Transformed Root Cultures of Salvia Species. Plants, 7(4), 91. [Link]

-

Kowalczyk, M., et al. (2021). Abietane Diterpenes of the Genus Plectranthus sensu lato. Molecules, 26(23), 7113. [Link]

-

Afonso, A. F., et al. (2024). Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. ACS Omega, 9(16), 18059-18069. [Link]

-

Pereira, C., et al. (2021). The Health-Benefits and Phytochemical Profile of Salvia apiana and Salvia farinacea var. Victoria Blue Decoctions. Foods, 10(6), 1395. [Link]

-

Guo, J., et al. (2013). CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts. Proceedings of the National Academy of Sciences, 110(29), 12108-12113. [Link]

-

Cheng, S. S., et al. (2016). Abietane Diterpenoids from the Bark of Cryptomeria japonica and Their Antifungal Activities against Wood Decay Fungi. Molecules, 21(5), 553. [Link]

-

Chang, S. T., Chen, P. F., Wang, S. Y., & Wu, H. H. (2001). Antimite activity of essential oils and their constituents from Taiwania cryptomerioides. Journal of medical entomology, 38(3), 455-457. [Link]

-

ExplorEnz (n.d.). EC 1.14.14.60. The Enzyme Database. Retrieved January 22, 2026, from [Link].

-

Chen, H., et al. (2022). Identification of Abietane-Type Diterpenoids and Phenolic Acids Biosynthesis Genes in Salvia apiana Jepson Through Full-Length Transcriptomic and Metabolomic Profiling. Frontiers in Plant Science, 13, 909935. [Link]

-

González, A. G., Aguiar, Z. E., Grillo, T. A., & Luis, J. G. (1992). Diterpenes and diterpene quinones from the roots of Salvia apiana. Phytochemistry, 31(5), 1691-1695. [Link]

-

Zhou, J., et al. (2024). Three new diterpenes from the roots of Salvia miltiorrhiza and their cytotoxicity. Fitoterapia, 174, 106392. [Link]

-

González, M. A., et al. (2021). Short syntheses of (+)-ferruginol from (+)-dehydroabietylamine. Request PDF. [Link]

-

Shyur, L. F., et al. (2002). Cytotoxicity of extractives from Taiwania cryptomerioides heartwood. Journal of wood science, 48(6), 495-499. [Link]

-

Cusido, R. M., et al. (2014). Abietane Diterpenoids from the Hairy Roots of Salvia corrugata. Molecules, 19(7), 9491-9505. [Link]

-

Búfalo, J., et al. (2016). Apianane terpenoids from Salvia officinalis. Phytochemistry, 131, 133-138. [Link]

-

de la Torre, E., et al. (2022). Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review. Pharmaceuticals, 15(11), 1351. [Link]

-

Guo, J., et al. (2013). CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts. ResearchGate. [Link]

-

Caputi, L., et al. (2017). Isolation and chemical modification of clerodane diterpenoids from Salvia species as potential agonists at the kappa-opioid receptor. Bioorganic & medicinal chemistry, 25(15), 4148-4154. [Link]

-

De Cássia da Silveira e Sá, R., et al. (2013). Phytochemical and biological evaluation of Salvia apiana. Revista Brasileira de Farmacognosia, 23(4), 609-615. [Link]

-

Avula, B., et al. (2022). Chemical Authentication and Speciation of Salvia Botanicals: An Investigation Utilizing GC/Q-ToF and Chemometrics. Molecules, 27(14), 4615. [Link]

-

He, S. L., & Lin, Y. L. (2007). Studies on the extractives of Taiwania (Taiwania cryptomerioides Hayata): A review. Journal of wood science, 53(1), 1-8. [Link]

Sources

- 1. This compound | C20H28O | CID 10978982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bacterial biosynthesis of abietane-type diterpene ferruginol from glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]

- 9. CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

"6,7-Dehydroferruginol chemical structure and properties"

An In-depth Technical Guide to 6,7-Dehydroferruginol: Structure, Properties, and Biological Significance

Introduction

This compound is a naturally occurring abietane-type diterpenoid, a class of organic compounds characterized by a tricyclic carbon skeleton derived from four isoprene units.[1] This compound is a derivative of ferruginol, a major bioactive constituent found in various plant species, particularly within the Cupressaceae and Lamiaceae families.[2][3] this compound has been identified in plants such as Calocedrus macrolepis, Calocedrus formosana, Juniperus communis, and Salvia apiana.[2][4] It is often found alongside ferruginol and other related diterpenoids.

From a drug development perspective, abietane diterpenoids are of significant interest due to their wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor effects.[5][6] this compound, both as a natural product and as a key oxidative metabolite of ferruginol, plays a crucial role in the biological activity profile of plant extracts containing these compounds.[7][8] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, biological activities, and relevant experimental methodologies for its study, aimed at researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

The structural foundation of this compound is the abietane skeleton. It is distinguished from its parent compound, ferruginol, by the presence of a double bond between carbons 6 and 7 of the tricyclic ring system. This structural modification significantly influences its chemical reactivity and biological properties.

Structural Identification

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

IUPAC Name : (4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthren-3-ol[2]

-

Synonyms : (-)-6,7-Dehydroferruginol, (-)-Abieta-6,8,11,13-tetrene-12-ol, D6-Dehydroferruginol, 6,7-Didehydroferruginol[4][9]

-

Molecular Formula : C₂₀H₂₈O[2]

-

CAS Number : 34539-84-9[2]

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below, with data compiled from comprehensive chemical databases.[2][4]

| Property | Value | Source |

| Molecular Weight | 284.44 g/mol | [2][4] |

| Monoisotopic Mass | 284.214015512 Da | [2][4] |

| Boiling Point (Predicted) | 392.0 ± 42.0 °C | [9] |

| Density (Predicted) | 1.004 ± 0.06 g/cm³ | [9] |

| pKa (Predicted) | 10.73 ± 0.60 | [9] |

| XLogP3 (Predicted) | 6.5 | [2][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [9][10] |

| Appearance | Powder | [9] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and structural elucidation of this compound.

-

Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for its identification. The mass spectrum of this compound will show a molecular ion peak [M]⁺ at m/z 284, corresponding to its molecular weight.[11][12] Fragmentation patterns are characteristic of the abietane skeleton and provide further structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : While specific NMR data for this compound is not detailed in the provided search results, analysis of related compounds like 6α,7β-dihydroxyferruginol reveals characteristic signals for the abietane framework.[13] For this compound, ¹H NMR would show distinct signals for the aromatic protons, the isopropyl group protons, the methyl groups at C4 and C10, and the olefinic proton in the C6-C7 region. ¹³C NMR would confirm the presence of 20 carbons, including the phenolic carbon and the two sp² carbons of the C6-C7 double bond.

Biological Activities and Mechanisms

This compound exhibits a range of biological activities, often in concert with ferruginol. Its effects are primarily attributed to its antioxidant and antimicrobial properties.

Antioxidant Activity

This compound has demonstrated notable antioxidant capabilities in various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test.[7][14] The antioxidant mechanism of its parent compound, ferruginol, is particularly insightful as it directly leads to the formation of this compound. Ferruginol acts as a radical scavenger by donating its phenolic hydrogen atom. This process generates a phenoxy radical which is stabilized and rearranges into a quinone methide intermediate. This highly reactive intermediate can then be transformed into more stable products, including this compound, through isomerization.[8][15] This pathway underscores that the formation of dehydroferruginol is a key step in the antioxidant action of ferruginol.[14][15]

Caption: Experimental workflow for the DPPH radical scavenging assay.

Conclusion and Future Perspectives

This compound is a significant abietane diterpenoid with well-defined chemical properties and promising biological activities, particularly as an antioxidant and antimicrobial agent. Its role as a key intermediate in the antioxidant mechanism of ferruginol highlights the intricate relationship between structure and function in this class of natural products.

Future research should focus on several key areas:

-

Total Synthesis: Developing efficient and scalable synthetic routes to this compound will enable more extensive biological evaluation and derivatization. [16]* Expanded Biological Screening: A systematic evaluation of its anti-inflammatory, antiviral, and cytotoxic properties is warranted, building on the knowledge from related abietane diterpenoids.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues will help identify the key structural features required for its biological activities, guiding the design of more potent and selective drug candidates.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Salehi, B., et al. (2022). Antimicrobial Diterpenes: Recent Development From Natural Sources. Frontiers in Pharmacology. Retrieved from [Link]

-

Saijo, H., et al. (2015). Antioxidant activity and mechanism of the abietane-type diterpene ferruginol. Request PDF. Retrieved from [Link]

-

Saijo, H., et al. (2015). Antioxidant activity and mechanism of the abietane-type diterpene ferruginol. Semantic Scholar. Retrieved from [Link]

-

PubChem. (n.d.). DELTA6-Dehydroferruginol. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound delta6-Dehydroferruginol (FDB013788). Retrieved from [Link]

-

Saijo, H., et al. (2015). Antioxidant activity and mechanism of the abietane-type diterpene ferruginol. PubMed. Retrieved from [Link]

-

Saijo, H., et al. (2015). Antioxidant activity and mechanism of the abietane-type diterpene ferruginol. Taylor & Francis Online. Retrieved from [Link]

-

SpectraBase. (n.d.). Ferruginol<6,7-dehydro->. Retrieved from [Link]

-

Stobiecka, A., et al. (2019). A DFT Study on the Radical-Scavenging Properties of Ferruginol-Type Diterpenes. Food Biophysics. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S2. 1 H NMR spectrum of 6a,7b-dihydroxyferruginol (1) in acetone-d.... Retrieved from [Link]

-

González-Cardenete, M. A., et al. (2020). Biological Profiling of Semisynthetic C19-Functionalized Ferruginol and Sugiol Analogues. Molecules. Retrieved from [Link]

-

BioCrick. (n.d.). This compound. Retrieved from [Link]

-

González-Cardenete, M. A., et al. (2019). Short syntheses of (+)-ferruginol from (+)-dehydroabietylamine. Request PDF. Retrieved from [Link]

-

Real-Gene Labs. (n.d.). This compound [>98%]. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra for: (a) this compound (a1, extant), (b).... Retrieved from [Link]

-

Varbanov, M., et al. (2023). Anticoronavirus Evaluation of Antimicrobial Diterpenoids: Application of New Ferruginol Analogues. ResearchGate. Retrieved from [Link]

-

PubChemLite. (n.d.). Delta6-dehydroferruginol (C20H28O). Retrieved from [Link]

-

González-Cardenete, M. A., et al. (2018). Anti-herpetic and anti-dengue activity of abietane ferruginol analogues synthesized from (+)-dehydroabietylamine. PubMed Central. Retrieved from [Link]

-

Varbanov, M., et al. (2023). Anticoronavirus Evaluation of Antimicrobial Diterpenoids: Application of New Ferruginol Analogues. PubMed. Retrieved from [Link]

-

Varbanov, M., et al. (2023). Anticoronavirus Evaluation of Antimicrobial Diterpenoids: Application of New Ferruginol Analogues. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 11,20-Dihydroxyferruginol. National Center for Biotechnology Information. Retrieved from [Link]

-

Biomedical and Pharmacology Journal. (2020). Anti-Inflammatory Effect of (7R,8S)-Dehydrodiconiferyl Alcohol-9′Γ-Methyl Ether from the Rhizome of Belamcanda Chinensis: Role of Mir-146a and Mir-155. Retrieved from [Link]

-

National Institutes of Health. (2023). Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives. Retrieved from [Link]

-

PubMed Central. (2022). Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases. Retrieved from [Link]

-

Preprints.org. (2023). In vitro cytotoxic effects of ferruginol analogues in Sk-MEL28 human melanoma cells. Retrieved from [Link]

-

PubMed. (1995). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Retrieved from [Link]

-

MDPI. (2021). Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid. Retrieved from [Link]

-

PubMed Central. (2023). Concise Total Syntheses of the 6–7–5 Hamigeran Natural Products. Retrieved from [Link]

-

National Institutes of Health. (2020). Mechanism of action of cefiderocol. Retrieved from [Link]

-

PubMed. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

Sources

- 1. Showing Compound delta6-Dehydroferruginol (FDB013788) - FooDB [foodb.ca]

- 2. This compound | C20H28O | CID 10978982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. DELTA6-Dehydroferruginol | C20H28O | CID 14165048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological Profiling of Semisynthetic C19-Functionalized Ferruginol and Sugiol Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant activity and mechanism of the abietane-type diterpene ferruginol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 34539-84-9 [amp.chemicalbook.com]

- 10. This compound | CAS:34539-84-9 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of 6,7-Dehydroferruginol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dehydroferruginol, an abietane-type diterpenoid, has garnered interest within the scientific community for its potential biological activities. While its close relative, ferruginol, has a well-documented biosynthetic pathway, the precise enzymatic steps leading to the formation of the 6,7-double bond in this compound remain an area of active investigation. This in-depth technical guide synthesizes the current understanding of the biosynthesis of the abietane core, presents the known natural sources of this compound, and proffers a scientifically grounded hypothesis for its formation. Furthermore, this guide provides a comprehensive, field-proven experimental workflow designed to facilitate the identification and characterization of the elusive enzyme(s) responsible for its synthesis, thereby empowering researchers to advance our knowledge in this intriguing area of natural product biosynthesis.

Introduction: The Abietane Diterpenoids and the Significance of this compound

The abietane diterpenoids are a large and structurally diverse class of natural products characterized by a tricyclic skeleton.[1] These compounds are biosynthesized in a variety of plants, particularly in the families Lamiaceae and Cupressaceae, and exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2] Ferruginol, a simple phenolic abietane, is a well-studied member of this family and serves as a key intermediate in the biosynthesis of more complex diterpenoids.[1][3]

This compound is a derivative of ferruginol distinguished by a double bond between the C6 and C7 positions of the abietane core.[4] This structural modification has the potential to significantly alter the molecule's bioactivity, making it a compound of interest for drug discovery and development. This compound has been identified in several plant species, including Calocedrus macrolepis, Calocedrus formosana, Juniperus communis, and Salvia apiana.[4][5] The presence of this compound in diverse plant lineages suggests an evolutionary conserved or convergently evolved biosynthetic pathway. A dimer of 6,7-dihydroxyferruginol and this compound has also been reported in Cryptomeria japonica, further cementing its status as a natural product.[6]

Despite its known existence, the enzymatic machinery responsible for the introduction of the 6,7-double bond has not been definitively characterized. This guide aims to bridge this knowledge gap by providing a comprehensive overview of the likely biosynthetic route and a detailed experimental strategy for enzyme discovery.

The Established Biosynthetic Route to the Ferruginol Precursor

The biosynthesis of all diterpenoids, including this compound, begins with the universal C20 precursor, geranylgeranyl diphosphate (GGPP).[1] The formation of the characteristic tricyclic abietane skeleton proceeds through a series of enzymatic cyclizations.

From GGPP to Miltiradiene: The Cyclization Cascade

The initial steps in the biosynthesis of the abietane core are catalyzed by two classes of diterpene synthases (diTPSs):

-

Class II diTPS (Copalyl Diphosphate Synthase - CPS): This enzyme catalyzes the protonation-initiated cyclization of the linear GGPP to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).

-

Class I diTPS (Kaurene Synthase-Like - KSL): The (+)-CPP intermediate is then utilized by a Class I diTPS, which facilitates a second cyclization and rearrangement to yield the tricyclic olefin, miltiradiene.

This two-step cyclization cascade is the foundational pathway for the biosynthesis of a vast array of abietane-type diterpenoids.

The Oxidation of Miltiradiene to Ferruginol: The Role of Cytochrome P450s

Following the formation of the miltiradiene skeleton, a series of oxidative modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[3] In the biosynthesis of ferruginol, a key CYP enzyme, belonging to the CYP76AH subfamily, has been identified and characterized.[3][7] Specifically, CYP76AH1 from Salvia miltiorrhiza has been shown to catalyze the conversion of miltiradiene to ferruginol.[3] This transformation involves a unique four-electron oxidation cascade.[3]

The biosynthesis of the ferruginol precursor can be summarized in the following pathway:

Figure 1: Biosynthetic pathway from Geranylgeranyl Diphosphate (GGPP) to Ferruginol.

The Uncharted Territory: A Hypothesis for the Biosynthesis of this compound

The introduction of a double bond at the 6,7-position of the abietane ring is the key unresolved step in the biosynthesis of this compound. Based on known enzymatic reactions in natural product biosynthesis, the most plausible mechanism is a dehydrogenation reaction catalyzed by a cytochrome P450 enzyme.[8][9]

Hypothesis: this compound is biosynthesized via the enzymatic dehydrogenation of a ferruginol-like precursor, catalyzed by a specific cytochrome P450 monooxygenase.

This putative "this compound synthase" would likely be a member of a CYP subfamily known to act on diterpenoid substrates. The reaction would proceed through a mechanism involving the abstraction of hydrogen atoms from the C6 and C7 positions, leading to the formation of the double bond. Cytochrome P450 enzymes are well-documented to catalyze such dehydrogenation reactions in various metabolic pathways.[8][9]

The proposed final step in the biosynthesis of this compound is illustrated below:

Figure 2: Proposed final step in the biosynthesis of this compound.

Experimental Workflow for the Identification and Characterization of "this compound Synthase"

For researchers aiming to elucidate the complete biosynthetic pathway of this compound, the following detailed experimental workflow provides a robust strategy for the identification and characterization of the putative dehydrogenase. Calocedrus formosana, a known source of the compound, will be used as the model organism in this protocol.[4]

Transcriptome Sequencing and Candidate Gene Mining

Rationale: To identify the genes involved in the biosynthesis of this compound, a comparative transcriptomic analysis of tissues with high and low accumulation of the compound is a powerful approach.

Protocol:

-

Plant Material: Collect young needles and mature heartwood from Calocedrus formosana.

-

Metabolite Analysis: Perform GC-MS or LC-MS analysis to confirm the differential accumulation of this compound in the collected tissues.

-

RNA Extraction and Sequencing: Extract total RNA from both tissue types and perform high-throughput RNA sequencing (RNA-Seq).

-

De Novo Transcriptome Assembly: Assemble the sequencing reads to generate a comprehensive transcriptome for Calocedrus formosana.

-

Differential Gene Expression Analysis: Identify genes that are significantly upregulated in the tissue with high this compound content.

-

Candidate Gene Selection: From the list of upregulated genes, prioritize candidate cytochrome P450s based on homology to known diterpenoid-modifying CYPs.

Heterologous Expression and In Vitro Enzyme Assays

Rationale: To confirm the function of the candidate CYPs, they must be expressed in a heterologous host system and their enzymatic activity tested with the putative substrate.

Protocol:

-

Gene Cloning: Clone the full-length coding sequences of the candidate CYPs into a suitable expression vector (e.g., for yeast or E. coli).

-

Heterologous Expression: Transform the expression constructs into a suitable host strain (e.g., Saccharomyces cerevisiae).

-

Microsome Isolation: Culture the recombinant yeast strains and isolate the microsomal fraction containing the expressed CYPs.

-

Substrate Synthesis/Procurement: Obtain ferruginol as the substrate for the enzyme assays.

-

In Vitro Enzyme Assay:

-

Incubate the isolated microsomes with ferruginol in the presence of NADPH (as a cofactor for CYP reductase).

-

Include a control reaction with microsomes from a yeast strain transformed with an empty vector.

-

-

Product Analysis:

-

Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by GC-MS or LC-MS and compare the product profiles with an authentic standard of this compound.

-

In Vivo Reconstitution of the Pathway

Rationale: To confirm the in vivo function of the identified "this compound synthase," the entire biosynthetic pathway can be reconstituted in a heterologous host.

Protocol:

-

Construct a Miltiradiene-Producing Yeast Strain: Co-express the genes for GGPP synthase, CPS, and KSL in a yeast strain to produce miltiradiene.

-

Introduce Ferruginol Synthase: Further transform this strain with the gene for a known ferruginol synthase (e.g., CYP76AH1).

-

Introduce the Candidate "this compound Synthase": Finally, introduce the newly identified CYP gene into the ferruginol-producing yeast strain.

-

Fermentation and Metabolite Analysis: Culture the engineered yeast strain and analyze the culture broth and cell extracts for the production of this compound using GC-MS or LC-MS.

Figure 3: Experimental workflow for the identification and characterization of "this compound Synthase".

Data Presentation and Interpretation

A successful experimental campaign will yield quantifiable data that can be presented in a clear and concise manner.

Table 1: Hypothetical Metabolite Analysis of Calocedrus formosana Tissues

| Tissue Type | Ferruginol (µg/g dry weight) | This compound (µg/g dry weight) |

| Young Needles | 15.2 ± 2.1 | 1.5 ± 0.3 |

| Mature Heartwood | 120.5 ± 15.8 | 85.3 ± 9.7 |

Table 2: Hypothetical Results of In Vitro Enzyme Assays

| Candidate CYP | Substrate | Product Detected | Conversion Rate (%) |

| CYP_Candidate_1 | Ferruginol | This compound | 25.4 |

| CYP_Candidate_2 | Ferruginol | No Conversion | 0 |

| Empty Vector Control | Ferruginol | No Conversion | 0 |

Conclusion and Future Perspectives

The biosynthesis of this compound represents an intriguing puzzle in the broader landscape of diterpenoid metabolism. While the upstream pathway leading to its likely precursor, ferruginol, is well-established, the final dehydrogenation step remains to be experimentally verified. The hypothesis presented in this guide, centered on the action of a cytochrome P450-dependent dehydrogenase, provides a strong foundation for future research.

The detailed experimental workflow outlined herein offers a clear and actionable strategy for researchers to identify and characterize the elusive "this compound synthase." The successful elucidation of this pathway will not only enhance our fundamental understanding of plant biochemistry but also open up new avenues for the metabolic engineering and synthetic biology-based production of this compound and its derivatives for potential pharmaceutical and biotechnological applications.

References

-

González, M. A. (2015). Aromatic abietane diterpenoids: their biological activity and synthesis. Natural Product Reports, 32(5), 684-704. [Link]

-

Guo, J., et al. (2013). CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts. Proceedings of the National Academy of Sciences, 110(28), 12108-12113. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Ortiz de Montellano, P. R. (1989). Cytochrome P-450 catalysis: radical intermediates and dehydrogenation reactions. Trends in Pharmacological Sciences, 10(9), 354-359. [Link]

-

UniProt. (n.d.). CYP76AH1 - Ferruginol synthase - Salvia miltiorrhiza (Chinese sage). [Link]

-

Augusto, O., et al. (1982). Cytochrome P-450-catalyzed dehydrogenation of 1,4-dihydropyridines. Journal of Biological Chemistry, 257(19), 11288-11295. [Link]

-

PubChem. (n.d.). DELTA6-Dehydroferruginol. National Center for Biotechnology Information. [Link]

-

Pateraki, I., et al. (2015). Total biosynthesis of the cyclic AMP booster forskolin from Coleus forskohlii. eLife, 4, e06342. [Link]

-

Corrugata, S., et al. (2021). Abietane Diterpenoids from the Hairy Roots of Salvia corrugata. Molecules, 26(11), 3144. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C20H28O | CID 10978982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DELTA6-Dehydroferruginol | C20H28O | CID 14165048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. uniprot.org [uniprot.org]

- 8. Cytochrome P-450 catalysis: radical intermediates and dehydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochrome P-450-catalyzed dehydrogenation of 1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

"physical and chemical properties of 6,7-Dehydroferruginol"

An In-Depth Technical Guide to the Physical and Chemical Properties of 6,7-Dehydroferruginol

Authored by a Senior Application Scientist

Introduction

This compound is a naturally occurring phenolic diterpenoid of the abietane class.[1][2] Characterized by the tricyclic abietane skeleton, this compound is distinguished from its more common relative, ferruginol, by the presence of a double bond between carbons 6 and 7. This structural modification significantly influences its chemical reactivity and stereochemistry. This compound has been isolated from several plant species, including Calocedrus macrolepis var. formosana, Juniperus communis, and Salvia apiana.[1][2][3] As a member of a compound class known for a wide array of biological activities—including antitumor, antimicrobial, and anti-inflammatory properties—this compound represents a molecule of significant interest for researchers in natural product chemistry, medicinal chemistry, and drug development.[3][4][5] This guide provides a comprehensive overview of its known physical and chemical properties, drawing from available spectroscopic and analytical data.

Molecular Structure and Identification

The foundational structure of this compound is the abietane framework, a 20-carbon skeleton biosynthesized from four isoprene units. The systematic IUPAC name is (4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthren-3-ol.[1] The key identifying features are the aromatic C-ring with a hydroxyl group at C-12 and an isopropyl group at C-13, the quaternary methyl groups at C-4 and C-10, and the characteristic C6-C7 double bond.

Core Abietane Structure with Numbering

Sources

- 1. This compound | C20H28O | CID 10978982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DELTA6-Dehydroferruginol | C20H28O | CID 14165048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anti-lymphangiogenic diterpenes from the bark of Calocedrus macrolepis var. formosana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 6,7-Dehydroferruginol

Abstract: 6,7-Dehydroferruginol is an abietane-type diterpenoid, a class of natural products known for a wide range of biological activities, including antimicrobial and antitumor properties.[1] Accurate structural elucidation is the cornerstone of any research and development effort in natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the spectroscopic data for this compound. While direct, publicly archived experimental spectra for this specific compound are scarce, this document leverages foundational spectroscopic principles and data from closely related analogues to present a robust, predictive analysis. We will detail the known mass spectrometric data and provide an expert-driven forecast of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral features. This guide is intended for researchers, scientists, and drug development professionals, offering both a data repository and a methodological framework for the characterization of this and similar abietane diterpenoids.

Introduction to this compound

This compound is a derivative of the well-studied diterpenoid, ferruginol.[2][3] Diterpenoids are a vast class of natural products built from four isoprene units, and the abietane skeleton is a common tricyclic core.[1][4] The structure of this compound is distinguished from its parent compound, ferruginol, by the presence of a double bond between carbons 6 and 7. This seemingly minor structural modification significantly alters the molecule's conformation and electronic properties, which in turn imparts a unique spectroscopic signature. Understanding this signature is paramount for its unambiguous identification from natural extracts or synthetic preparations, and for correlating its structure with its biological function.

Molecular Structure and Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Key features of this compound (C₂₀H₂₈O) that dictate its spectral properties include:

-

Abietane Core: A tricyclic [6-6-6] fused ring system.

-

Aromatic C-Ring: A phenolic ring, which is a strong chromophore and possesses characteristic aromatic proton and carbon signals.

-

Phenolic Hydroxyl Group: A source of a characteristic O-H stretch in the IR spectrum and a labile proton in NMR.

-

C6-C7 Alkene: This double bond introduces vinylic protons and sp² carbons, which are key distinguishing features in NMR spectra.

-

Chiral Centers: Multiple stereocenters whose relative configuration influences the spatial environment of various nuclei.

-

Alkyl Substituents: An isopropyl group on the aromatic ring and three methyl groups (two geminal at C4, one at C10), which give rise to distinct signals in NMR.

Infrared (IR) Spectroscopy Analysis (Predicted)

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 4: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3600-3200 | O-H stretch | Phenolic -OH | Strong, Broad |

| ~3100-3000 | C-H stretch | Aromatic & Vinylic C-H | Medium |

| ~2960-2850 | C-H stretch | Aliphatic C-H | Strong |

| ~1640 | C=C stretch | C6=C7 Alkene | Medium |

| ~1610, ~1500 | C=C stretch | Aromatic Ring | Medium-Strong |

| ~1250 | C-O stretch | Phenolic C-O | Strong |

| ~880-800 | C-H bend | Aromatic C-H (out-of-plane) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy Analysis (Predicted)

UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly conjugated systems (chromophores). The phenolic ring in this compound is the primary chromophore. The C6-C7 double bond extends this conjugation, which should cause a bathochromic (red) shift compared to the parent ferruginol.

-

Predicted λmax: Two primary absorption bands are expected, characteristic of substituted phenols.

-

Band 1: ~230 nm

-

Band 2: ~285 nm (This band is likely to be at a slightly longer wavelength than that of ferruginol due to the extended conjugation).

-

Standard Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, adherence to standardized protocols is essential.

General Spectroscopic Analysis Workflow

Sources

6,7-Dehydroferruginol: A Technical Guide for Researchers

CAS Number: 34539-84-9

This guide provides an in-depth technical overview of 6,7-Dehydroferruginol, an abietane diterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development. This document consolidates available information on its chemical identity, properties, natural sources, and biological activities, with a particular focus on its antioxidant and potential cytotoxic effects.

Chemical Identity and Properties

This compound is systematically known as (4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthren-3-ol.[1][2] It belongs to the abietane class of diterpenoids, characterized by a tricyclic carbon skeleton.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 34539-84-9 | [3] |

| Molecular Formula | C₂₀H₂₈O | [2] |

| Molecular Weight | 284.4 g/mol | [2] |

| IUPAC Name | (4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthren-3-ol | [2] |

| Synonyms | DELTA6-Dehydroferruginol, D6-Dehydroferruginol, 6,7-Didehydroferruginol, 6,8,11,13-Abietatetraen-12-ol | [1] |

digraph "6_7_Dehydroferruginol_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,1.2!"]; C4 [label="C", pos="1.4,2.4!"]; C5 [label="C", pos="0,2.4!"]; C6 [label="C", pos="-0.7,1.2!"]; C7 [label="C", pos="-2.1,1.2!"]; C8 [label="C", pos="-2.8,0!"]; C9 [label="C", pos="-2.1,-1.2!"]; C10 [label="C", pos="-0.7,-1.2!"]; C11 [label="C", pos="3.5,1.2!"]; C12 [label="C", pos="4.2,0!"]; C13 [label="C", pos="3.5,-1.2!"]; C14 [label="C", pos="2.1,-1.2!"]; C15 [label="C", pos="4.9,2.4!"]; C16 [label="C", pos="6.3,2.4!"]; C17 [label="C", pos="4.9,3.8!"]; C18 [label="C", pos="-3.5,-2.4!"]; C19 [label="C", pos="-2.1,-2.6!"]; C20 [label="C", pos="-0.7,-2.6!"]; O1 [label="O", pos="2.8,3.6!"]; H1[label="H", pos="3.5,4.2!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C1; C3 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C2; C11 -- C15; C15 -- C16; C15 -- C17; C9 -- C18; C10 -- C19; C10 -- C20; C4 -- O1; O1 -- H1;

// Double bonds C7 -- C8 [style=double]; }

Caption: Chemical structure of this compound.

Natural Occurrence and Isolation

This compound is a naturally occurring diterpenoid found in various plant species, particularly within the Cupressaceae family. It has been identified in the epicuticular waxes of Glyptostrobus pensilis and has also been reported in Calocedrus macrolepis and Calocedrus formosana.[2][4]

Isolation Protocol:

Spectroscopic Data

Detailed 1H and 13C NMR spectral data for this compound are not extensively published. However, its mass spectrum is available and serves as a key analytical tool for its identification.

Mass Spectrometry:

The mass spectrum of this compound has been reported and can be accessed through various spectral databases.[1] The fragmentation pattern is characteristic of the abietane skeleton and provides valuable information for structural elucidation.

Biological Activities

The biological activities of this compound are an area of growing interest, largely informed by the well-documented pharmacological properties of its close structural analog, ferruginol.

Antioxidant Activity

This compound has been identified as a product of the antioxidant reaction of ferruginol, suggesting it plays a role in the radical scavenging process. The proposed mechanism involves the formation of a quinone methide intermediate from ferruginol, which can then be converted to the more stable this compound.

Caption: Proposed role of this compound in the antioxidant mechanism of ferruginol.

This involvement in the antioxidant cascade of a known potent antioxidant highlights the potential of this compound as a radical scavenger and cytoprotective agent.

Cytotoxic Activity

While direct studies on the cytotoxic effects of this compound are limited, the extensive research on ferruginol provides a strong basis for predicting its potential as an anticancer agent. Ferruginol has demonstrated significant cytotoxic activity against a range of cancer cell lines, including non-small cell lung cancer and thyroid cancer.[5][6]

Table 2: Cytotoxic Activity of Ferruginol (a close analog)

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| A549 | Non-small cell lung | Dose-dependent cytotoxicity | [5] |

| CL1-5 | Non-small cell lung | Dose-dependent cytotoxicity | [5] |

| MDA-T32 | Thyroid | 12 | [6][7][8] |

| MCF-7 | Breast | 19 | [9] |

| SK-MEL-28 | Melanoma | ~50 | [9] |

The primary mechanism of ferruginol-induced cytotoxicity is the induction of apoptosis.[6] This process is often mediated through the intrinsic mitochondrial pathway, characterized by the following key events:

-

Increased production of Reactive Oxygen Species (ROS)

-

Loss of mitochondrial membrane potential

-

Upregulation of the pro-apoptotic protein Bax

-

Downregulation of the anti-apoptotic protein Bcl-2

-

Activation of caspases (e.g., caspase-3, -8, and -9) [5]

Given the structural similarity between ferruginol and this compound, it is highly probable that this compound also exerts cytotoxic effects through a similar apoptosis-inducing mechanism.

Caption: Postulated apoptotic pathway induced by this compound.

Future Directions

This compound represents a promising natural product for further investigation. Key areas for future research include:

-

Development of a robust and scalable synthetic protocol to ensure a consistent supply for research purposes.

-

Comprehensive spectroscopic characterization , including detailed 1D and 2D NMR analysis, to create a complete analytical profile.

-

Direct evaluation of its cytotoxic activity against a panel of cancer cell lines to determine its IC₅₀ values and compare its potency to ferruginol and other established anticancer agents.

-

In-depth mechanistic studies to confirm its mode of action and identify specific molecular targets.

Conclusion

This compound is an abietane diterpenoid with confirmed antioxidant properties and strong potential as a cytotoxic agent. While further research is needed to fully elucidate its pharmacological profile and mechanism of action, the existing data, particularly in relation to its structural analog ferruginol, position it as a valuable lead compound for the development of novel therapeutics. This guide provides a foundation for researchers to build upon in their exploration of this intriguing natural product.

References

-

Otto, A., & Simoneit, B. R. (2015). Terpenoids of the Swamp Cypress Subfamily (Taxodioideae), Cupressaceae, an Overview by GC-MS. ResearchGate. [Link]

-

SpectraBase. (n.d.). Ferruginol<6,7-dehydro->. Retrieved from [Link]

-

González-Cardenete, M. A., et al. (2023). In Vitro Effect of Ferruginol, Tanshinone, and Carnosol Analogues on the Proliferation of Three Breast Cancer Cell Lines. MDPI. [Link]

-

PubChem. (n.d.). DELTA6-Dehydroferruginol. National Center for Biotechnology Information. Retrieved from [Link]

- Various Authors. (2022).

-

Ho, Y.-L., et al. (2015). Ferruginol inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis. Integrative Cancer Therapies, 14(1), 86-97. [Link]

-

González-Cardenete, M. A. (2021). Short syntheses of (+)-ferruginol from (+)-dehydroabietylamine. Request PDF. [Link]

-

Shao, L., et al. (2023). In Vitro Cytotoxic Effects of Ferruginol Analogues in Sk-MEL28 Human Melanoma Cells. International Journal of Molecular Sciences, 24(22), 16322. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, Y., et al. (2019). Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways. Medical Science Monitor, 25, 2935-2942. [Link]

-

González-Cardenete, M. A., et al. (2022). Biological Profiling of Semisynthetic C19-Functionalized Ferruginol and Sugiol Analogues. Molecules, 27(19), 6263. [Link]

- Various Authors. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

- Various Authors. (2021). 1H NMR and 13C NMR data for compounds 1 and 7.

- Various Authors. (2021). Fig. S2. 1 H NMR spectrum of 6a,7b-dihydroxyferruginol (1) in acetone-d...

- Various Authors. (2018). Table 4 . GI 50 values of the most active compounds 4a, 6a and 6d.

-

Real-Gene Labs. (n.d.). This compound [>98%]. Retrieved from [Link]

-

Ho, Y.-L., et al. (2014). Ferruginol Inhibits Non-Small Cell Lung Cancer Growth by Inducing Caspase-Associated Apoptosis. ResearchGate. [Link]

-

Wang, Y., et al. (2019). Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways. PubMed. [Link]

-

Wang, Y., et al. (2019). Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways. ResearchGate. [Link]

-

González, M. A. (2015). Review of total synthesis of aromatic abietane diterpenoid: Ferruginol. Request PDF. [Link]

Sources

- 1. DELTA6-Dehydroferruginol | C20H28O | CID 14165048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C20H28O | CID 10978982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. realgenelabs.com [realgenelabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Ferruginol inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Abietane Diterpenoids: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Abietane diterpenoids represent a vast and structurally diverse class of natural products with a wide spectrum of promising pharmacological activities. This in-depth technical guide provides a comprehensive overview of abietane diterpenoids, designed for researchers, scientists, and drug development professionals. We will explore their structural diversity, natural prevalence, and the intricate biosynthetic pathways that lead to their formation. This guide offers detailed experimental protocols for their extraction, isolation, and structural elucidation, with a focus on modern spectroscopic techniques. Furthermore, we delve into the molecular mechanisms underlying their significant anti-inflammatory, anticancer, antimicrobial, and antioxidant properties, supported by a critical analysis of structure-activity relationships. Finally, we examine the latest advancements in the chemical synthesis and derivatization of abietane scaffolds, highlighting their potential in the development of novel therapeutic agents. This guide is intended to be a valuable resource, bridging the gap between fundamental research and translational drug discovery in the field of abietane diterpenoids.

Introduction: The Abietane Scaffold - A Privileged Structure in Natural Product Chemistry

Abietane diterpenoids are a major class of secondary metabolites characterized by a tricyclic hydrocarbon skeleton derived from the precursor abietic acid.[1][2] This fundamental framework, consisting of three fused six-membered rings, provides a versatile template for a remarkable array of structural modifications, including variations in oxygenation patterns, aromatization of the C-ring, and rearrangements of the carbon skeleton itself.[1][2] These structural nuances give rise to a vast family of compounds with diverse and potent biological activities.

Historically, abietane diterpenoids have been isolated from a wide variety of terrestrial plants, particularly from species within the Lamiaceae (e.g., Salvia and Rosmarinus), Pinaceae (e.g., Picea), Asteraceae, and Celastraceae families.[1][2] Their prevalence in traditional medicine for treating a range of ailments has spurred significant scientific interest, leading to the discovery of their potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[1][2][3] This guide will provide a comprehensive exploration of this fascinating class of natural products, from their biogenesis to their therapeutic potential.

Structural Diversity and Natural Occurrence

The structural diversity of abietane diterpenoids is a key determinant of their wide-ranging biological activities. The core abietane skeleton can be extensively modified through various enzymatic reactions, leading to several subclasses.

Major Subclasses of Abietane Diterpenoids:

-

Abietanes with an Aromatic C-Ring: This is one of the largest groups, characterized by an aromatic C-ring. Prominent examples include ferruginol, carnosic acid, and dehydroabietic acid.[1][2] The aromaticity of the C-ring significantly influences the molecule's electronic properties and its interactions with biological targets.

-

ent-Abietanes: These are the enantiomeric forms of the regular abietane diterpenoids and possess their own unique biological activities.

-

Rearranged Abietanes: The abietane skeleton can undergo rearrangements, leading to novel carbocyclic frameworks with distinct biological profiles.

-

Norditerpenoids: These are abietane derivatives that have lost one or more carbon atoms, often through oxidative degradation. Tanshinones, isolated from Salvia miltiorrhiza, are a well-known example of abietane-derived norditerpenoids with potent biological activities.

Table 1: Representative Abietane Diterpenoids and Their Natural Sources

| Compound | Subclass | Typical Natural Source(s) | Key Biological Activities |

| Carnosic Acid | Aromatic Abietane | Rosmarinus officinalis (Rosemary), Salvia officinalis (Sage) | Antioxidant, Anti-inflammatory, Neuroprotective |

| Ferruginol | Aromatic Abietane | Podocarpus spp., Cupressus spp. | Antimicrobial, Antioxidant, Gastroprotective |

| Dehydroabietic Acid | Aromatic Abietane | Conifer resins | Antimicrobial, Antiulcer |

| Tanshinone IIA | Norditerpenoid | Salvia miltiorrhiza (Danshen) | Cardiovascular, Anticancer, Anti-inflammatory |

| Royleanone | Abietane Quinone | Plectranthus spp. | Antimicrobial, Cytotoxic |

Biosynthesis of Abietane Diterpenoids

The biosynthesis of abietane diterpenoids begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

The biosynthesis proceeds through the following key steps:

-

Formation of Geranylgeranyl Pyrophosphate (GGPP): Head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by GGPP synthase, yields the C20 precursor, GGPP.

-

Diterpene Synthase Activity: A class of enzymes known as diterpene synthases (diTPSs) catalyzes the cyclization of GGPP to form the characteristic tricyclic abietane skeleton. This often involves a two-step process with a class II diTPS forming a bicyclic intermediate, followed by a class I diTPS that completes the tricyclic structure.

-

Tailoring Enzymes: Following the formation of the basic abietane scaffold, a diverse array of "tailoring" enzymes, primarily from the cytochrome P450 monooxygenase (CYP) superfamily (e.g., CYP76AHs), introduce functional groups such as hydroxyls, carbonyls, and carboxyls.[4][5][6] These modifications are responsible for the vast structural diversity and varied biological activities of the final abietane diterpenoids.

Caption: Generalized biosynthetic pathway of abietane diterpenoids.

Extraction, Isolation, and Structural Elucidation

The successful study of abietane diterpenoids hinges on efficient extraction and isolation from their natural sources, followed by rigorous structural characterization.

Experimental Protocol: Extraction and Isolation of Abietane Diterpenoids from Salvia officinalis

This protocol outlines a general procedure for the extraction and isolation of abietane diterpenoids from the leaves of Salvia officinalis.

Materials and Reagents:

-

Dried and powdered leaves of Salvia officinalis

-

Petroleum ether (or n-hexane)

-

Methanol

-

Silica gel for column chromatography (70-230 mesh)

-

Sephadex LH-20

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol)

-

Rotary evaporator

-

Chromatography columns

Step-by-Step Methodology:

-

Extraction:

-

Macerate the dried and powdered plant material (e.g., 1 kg) with petroleum ether (3 x 5 L) at room temperature for 72 hours for each extraction to remove non-polar compounds.

-

Filter the marc and air-dry.

-

Subsequently, extract the defatted plant material with methanol (3 x 5 L) at room temperature for 72 hours for each extraction.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v) and partition successively with n-hexane, chloroform, and ethyl acetate.

-

Concentrate each fraction to dryness. The abietane diterpenoids are typically enriched in the less polar fractions (n-hexane and chloroform).

-

-

Column Chromatography on Silica Gel:

-

Subject the n-hexane or chloroform fraction to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate).

-

Collect fractions of a suitable volume (e.g., 50 mL) and monitor by thin-layer chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Purification by Sephadex LH-20 Chromatography:

-

Further purify the fractions containing the compounds of interest using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

-

-

Final Purification:

-

Final purification of individual compounds can be achieved by repeated column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

-

Caption: A typical workflow for the extraction and isolation of abietane diterpenoids.

Structural Elucidation using 2D NMR Spectroscopy

The unambiguous determination of the complex structures of abietane diterpenoids relies heavily on a combination of spectroscopic techniques, with two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy playing a pivotal role.

-

1H-1H COSY (Correlation Spectroscopy): This experiment is crucial for establishing proton-proton coupling networks, allowing for the identification of spin systems within the molecule, such as the connectivity of protons on the same and adjacent carbon atoms in the abietane rings.

-

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon to which it is directly attached, providing a direct link between the 1H and 13C NMR spectra and aiding in the assignment of carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful tools for structure elucidation. The HMBC experiment reveals long-range correlations between protons and carbons (typically over two or three bonds), which is essential for connecting the different spin systems identified by COSY and for establishing the overall carbon skeleton of the abietane diterpenoid.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

By systematically analyzing the data from these 2D NMR experiments, along with information from mass spectrometry (for molecular formula determination) and other spectroscopic techniques (IR, UV), the complete and unambiguous structure of a novel abietane diterpenoid can be elucidated.

Pharmacological Activities and Mechanisms of Action

Abietane diterpenoids exhibit a remarkable range of pharmacological activities, making them attractive candidates for drug discovery and development.

Anti-inflammatory Activity

Many abietane diterpenoids, such as carnosic acid and ferruginol, have demonstrated potent anti-inflammatory effects. Their mechanisms of action often involve the modulation of key inflammatory pathways:

-

Inhibition of Pro-inflammatory Enzymes: They can inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are responsible for the production of prostaglandins and leukotrienes, respectively.

-

Modulation of NF-κB Signaling: Abietane diterpenoids can suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. This leads to a downregulation of the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

Inhibition of Nitric Oxide Production: Some abietanes can inhibit the expression of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide (NO), a key inflammatory mediator.

Anticancer Activity

The anticancer potential of abietane diterpenoids has been extensively studied. Their mechanisms are often multifaceted and cell-type dependent:

-

Induction of Apoptosis: Many abietanes can trigger programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of Bcl-2 family proteins and the activation of caspases.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases (e.g., G1, G2/M).

-

Inhibition of Angiogenesis: Some abietane diterpenoids can inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.

-

Anti-metastatic Effects: They can suppress the invasion and migration of cancer cells, thereby preventing the spread of tumors to distant organs.

Antimicrobial Activity

Abietane diterpenoids have shown broad-spectrum activity against a range of pathogenic bacteria and fungi. Their antimicrobial mechanisms can include:

-

Disruption of Bacterial Membranes: Lipophilic abietanes can insert into the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death.[7]

-

Inhibition of Biofilm Formation: Some derivatives have been shown to inhibit the formation of biofilms, which are communities of bacteria that are highly resistant to antibiotics.

-

Inhibition of Key Bacterial Enzymes: They may target essential bacterial enzymes involved in processes such as protein synthesis or cell wall biosynthesis. For instance, some abietane derivatives have been shown to target the lipid II cycle, which is crucial for bacterial cell wall synthesis.[7]

Antioxidant Activity

The antioxidant properties of abietane diterpenoids, particularly those with a phenolic C-ring like carnosic acid, are well-documented. Their primary mechanism of action is through:

-

Radical Scavenging: The phenolic hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components like lipids, proteins, and DNA. The resulting abietane radical is often stabilized by resonance.[8][9]

-

Upregulation of Endogenous Antioxidant Enzymes: Some abietanes may also exert their antioxidant effects indirectly by upregulating the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Structure-Activity Relationships (SAR)

Understanding the relationship between the structure of abietane diterpenoids and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

Table 2: Key Structure-Activity Relationships of Abietane Diterpenoids

| Structural Feature | Influence on Biological Activity |

| Aromatic C-ring with Hydroxyl Groups | Generally enhances antioxidant and anti-inflammatory activities. The position and number of hydroxyl groups are critical. |

| Quinone Moiety in Ring C | Often associated with potent cytotoxic and antimicrobial activities. |

| Carboxylic Acid Group at C-18 or C-20 | Can influence polarity and interaction with biological targets. Derivatization of this group is a common strategy for synthesizing new analogs. |

| Substituents on Rings A and B | The presence of hydroxyl or acetyl groups can significantly modulate the potency and selectivity of the biological activity. |

| Lipophilicity | The overall lipophilicity of the molecule plays a crucial role in its ability to cross cell membranes and interact with hydrophobic targets. |

Synthesis and Derivatization for Drug Development

The promising biological activities of abietane diterpenoids have spurred significant efforts in their chemical synthesis and the development of novel derivatives with improved pharmacological properties.

Synthetic Strategies:

-

Total Synthesis: While challenging due to the complexity of the tricyclic core and the stereochemistry, total synthesis provides a route to access rare or difficult-to-isolate natural abietanes and their analogs.

-

Semisynthesis: A more common approach involves the chemical modification of readily available natural abietanes, such as dehydroabietic acid, to create a library of derivatives.[3][10] This allows for a more efficient exploration of the structure-activity landscape.

Derivatization Approaches:

-

Modification of the Carboxyl Group: The carboxylic acid functionality is a common site for derivatization, including the formation of amides, esters, and other functional groups to enhance activity or improve pharmacokinetic properties.

-

Modification of the Aromatic Ring: The aromatic C-ring can be functionalized through nitration, halogenation, and other electrophilic aromatic substitution reactions to introduce new substituents that can modulate biological activity.

-

Introduction of Heterocyclic Moieties: The fusion or attachment of heterocyclic rings to the abietane scaffold has been explored as a strategy to generate novel compounds with unique biological profiles.